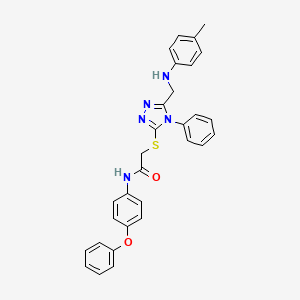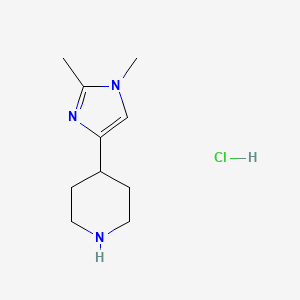![molecular formula C12H11NO4 B11774384 Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B11774384.png)
Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate is a heterocyclic compound that belongs to the class of benzoazepines. This compound is characterized by its unique seven-membered ring structure fused with a benzene ring, which imparts significant biological and chemical properties. It is of interest in various fields such as medicinal chemistry, organic synthesis, and material science due to its potential therapeutic applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of an ortho-amino benzyl alcohol with a suitable carboxylic acid derivative, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like toluene to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the carbonyl group yields alcohols.
- Substitution reactions yield halogenated derivatives of the compound .
Scientific Research Applications
Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may inhibit key enzymes in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate can be compared with other similar compounds such as:
Benzodiazepines: Known for their sedative and anxiolytic properties.
Oxazepines: Used in the treatment of epilepsy and bipolar disorder.
Thiazepines: Investigated for their antipsychotic and antidepressant effects.
Uniqueness: The unique seven-membered ring structure fused with a benzene ring distinguishes this compound from other heterocycles, providing it with distinct chemical reactivity and biological activity .
List of Similar Compounds:
- Benzodiazepines
- Oxazepines
- Thiazepines
- Dithiazepines
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-oxo-1,3-dihydro-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)8-6-10(14)13-9-5-3-2-4-7(9)11(8)15/h2-5,15H,6H2,1H3,(H,13,14) |
InChI Key |
WQIMRHZTKFEKDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11774313.png)








![6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B11774371.png)




